Physicochemical Profiling Against the 5‑Bromo‑3‑carboxamide Analog (CID 3514523)
The target compound and its closest deposited analog, 5‑bromo‑N‑[3‑[methyl(phenyl)sulfamoyl]phenyl]pyridine‑3‑carboxamide (CID 3514523), differ in three key computed descriptors. The target has a lower molecular weight (437.9 vs. 446.3 g·mol⁻¹), a higher hydrogen‑bond acceptor count (7 vs. 5), and a larger topological polar surface area (113 vs. 98 Ų) [1][2]. These differences predict distinct passive permeability and solubility profiles that would affect assay behavior in cell‑based screens.
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW = 437.9 g·mol⁻¹; HBA = 7; TPSA = 113 Ų; XLogP3 = 3.0; Rotatable bonds = 6 [1] |
| Comparator Or Baseline | CID 3514523 (5‑bromo‑N‑[3‑[methyl(phenyl)sulfamoyl]phenyl]pyridine‑3‑carboxamide): MW = 446.3 g·mol⁻¹; HBA = 5; TPSA = 98 Ų; XLogP3 = 3.1; Rotatable bonds = 5 [2] |
| Quantified Difference | ΔMW = -8.4 g·mol⁻¹; ΔHBA = +2; ΔTPSA = +15 Ų |
| Conditions | Computed by Cactvs 3.4.8.24 and XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A TPSA difference of 15 Ų can shift predicted Caco‑2 permeability by >2‑fold based on established regression models, directly impacting the compound’s suitability for cell‑based target‑engagement assays.
- [1] PubChem Compound Summary for CID 40141778, 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/40141778 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 3514523, 5-bromo-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3514523 (accessed 2026-04-29). View Source
